Cas no 884495-10-7 (4-bromo-2-chloro-5-fluoro-pyridine)
4-bromo-2-chloro-5-fluoro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-chloro-5-fluoropyridine
- 4-bromo-2-chloro-5-fluoro-pyridine
- C5H2BrClFN
- Pyridine,4-bromo-2-chloro-5-fluoro-
- PubChem1282
- AB25947
- FCH1380076
- AM62483
- PC445056
- BC002127
- ST2418157
- AX8037959
- AB0037225
- 4-bromanyl-2-chloranyl-5-fluoranyl-pyridine
- Y4481
- A842606
- 4-Bromo-2-chloro-5-fluoropyridine (ACI)
- 2-Chloro-5-fluoro-4-bromopyridine
- pyridine, 4-bromo-2-chloro-5-fluoro-
- MFCD06659500
- J-514627
- CS-W005775
- DTXCID40605311
- 884495-10-7
- SCHEMBL9931703
- AKOS015891898
- DS-16883
- SY258757
- DTXSID40654561
-
- MDL: MFCD06659500
- Inchi: 1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H
- InChI Key: ZRTWQQQUONAULI-UHFFFAOYSA-N
- SMILES: FC1C(Br)=CC(Cl)=NC=1
Computed Properties
- Exact Mass: 208.90400
- Monoisotopic Mass: 208.904
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.83
- Boiling Point: 209.719°C at 760 mmHg
- Flash Point: 80.635°C
- Refractive Index: 1.555
- PSA: 12.89000
- LogP: 2.63660
4-bromo-2-chloro-5-fluoro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-50mg |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 50mg |
126.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-1g |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 1g |
961.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-250mg |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 250mg |
478CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-5g |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 5g |
3025.0CNY | 2021-08-03 | |
| Matrix Scientific | 206165-1g |
4-Bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 1g |
$327.00 | 2023-09-07 | ||
| Matrix Scientific | 206165-5g |
4-Bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 5g |
$1005.00 | 2023-09-07 | ||
| Chemenu | CM174168-1g |
4-bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 1g |
$143 | 2021-08-05 | |
| Chemenu | CM174168-5g |
4-bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM174168-10g |
4-bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 10g |
$645 | 2021-08-05 | |
| Chemenu | CM174168-25g |
4-bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 25g |
$1234 | 2021-08-05 |
4-bromo-2-chloro-5-fluoro-pyridine Suppliers
4-bromo-2-chloro-5-fluoro-pyridine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 4-bromo-2-chloro-5-fluoro-pyridine
Introduction to 4-bromo-2-chloro-5-fluoro-pyridine (CAS No. 884495-10-7) and Its Applications in Modern Chemical Biology
4-bromo-2-chloro-5-fluoro-pyridine, identified by the chemical identifier CAS No. 884495-10-7, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo, chloro, and fluoro substituents on a pyridine backbone, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable tool for medicinal chemists and researchers exploring novel therapeutic agents.
The pyridine ring, a six-membered aromatic nitrogen-containing heterocycle, is a cornerstone in drug discovery due to its prevalence in numerous pharmacologically active compounds. The introduction of halogen atoms such as bromo, chloro, and fluoro at specific positions on the pyridine ring enhances the compound's reactivity and binding affinity to biological targets. Specifically, the presence of these halogen atoms allows for further functionalization through cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
In recent years, 4-bromo-2-chloro-5-fluoro-pyridine has been extensively utilized in the development of small-molecule inhibitors targeting various disease pathways. One notable area of research involves its application in anticancer drug design. The compound's ability to serve as a precursor for kinase inhibitors has been particularly promising. For instance, studies have demonstrated its role in synthesizing inhibitors of tyrosine kinases, which are critical in regulating cell growth and proliferation. The halogenated pyridine core facilitates the introduction of additional pharmacophores that enhance binding to the active sites of these kinases, leading to potent antitumor effects.
Additionally, 4-bromo-2-chloro-5-fluoro-pyridine has found utility in the development of antimicrobial agents. The fluoro substituent, in particular, is known to improve the metabolic stability and bioavailability of drugs. Researchers have leveraged this property to create novel fluoroquinolones and other antibiotics that exhibit enhanced efficacy against resistant bacterial strains. The bromo and chloro groups further contribute to the compound's versatility by enabling selective modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The compound's significance extends beyond oncology and antimicrobial applications. It has been instrumental in the synthesis of ligands for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targeted by a significant portion of therapeutic drugs. The halogenated pyridine scaffold allows for fine-tuning of receptor binding affinity and selectivity, making 4-bromo-2-chloro-5-fluoro-pyridine a valuable building block in GPCR drug discovery.
Recent advancements in flow chemistry have further highlighted the utility of 4-bromo-2-chloro-5-fluoro-pyridine. Flow chemistry enables rapid and scalable synthesis of complex molecules under controlled conditions, reducing reaction times and improving yields. By integrating this compound into flow reactors, researchers can efficiently produce derivatives for high-throughput screening campaigns, accelerating the discovery of novel bioactive compounds.
The role of computational chemistry in optimizing derivatives of 4-bromo-2-chloro-5-fluoro-pyridine cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of their synthesized compounds with biological targets with high accuracy. This approach has led to the identification of lead structures with improved potency and reduced toxicity. By combining experimental synthesis with computational analysis, scientists can rapidly iterate on molecular designs, bringing new therapeutic agents to fruition more efficiently than traditional methods alone.
In conclusion,4-bromo-2-chloro-5-fluoro-pyridine (CAS No. 884495-10-7) is a cornerstone molecule in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active compounds across multiple therapeutic areas. As research continues to uncover new applications for this versatile intermediate, its importance is only expected to grow, driving innovation in drug discovery and development.
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